Pamine

Description

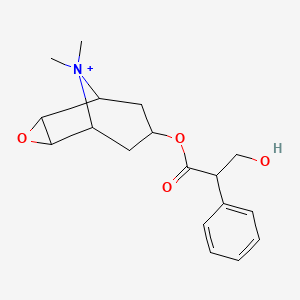

Structure

3D Structure

Properties

IUPAC Name |

(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCOQTDXKCNBEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24NO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859307 | |

| Record name | 7-[(3-Hydroxy-2-phenylpropanoyl)oxy]-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-41-9 | |

| Record name | Pamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Core Mechanism of Pamine (Methscopolamine Bromide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamine, with the active ingredient methscopolamine (B88490) bromide, is a peripherally acting antimuscarinic agent. Its therapeutic efficacy in the management of peptic ulcers and gastrointestinal hypermotility is derived from its competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. As a quaternary ammonium (B1175870) compound, its structure limits passage across the blood-brain barrier, thereby concentrating its pharmacological action on peripheral systems and mitigating central nervous system side effects. This guide delineates the molecular interactions, signaling cascades, and physiological consequences of methscopolamine's mechanism of action, supported by quantitative binding data and detailed experimental methodologies.

Molecular Mechanism of Action

Methscopolamine bromide functions as a competitive antagonist at the five subtypes of muscarinic acetylcholine receptors (M1-M5). It binds reversibly to these receptors, sterically hindering the binding of the endogenous neurotransmitter, acetylcholine. This blockade prevents the conformational changes in the receptor necessary for the activation of downstream G-protein signaling pathways. The clinical effects of Pamine in the gastrointestinal tract are primarily mediated through its antagonism of M2 and M3 receptors on smooth muscle cells and M3 receptors on gastric parietal cells.[1]

Receptor Binding Affinity

Methscopolamine is a potent, non-selective muscarinic receptor antagonist, exhibiting high affinity across all five receptor subtypes.[1] The binding affinity, represented by the inhibition constant (Ki), quantifies the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value corresponds to a higher binding affinity.

Data Presentation: Muscarinic Receptor Binding Affinity of N-Methylscopolamine

| Receptor Subtype | Ki (nM) | pKi (-log(Ki)) |

| M1 | ~0.2 | ~9.7 |

| M2 | ~0.2 | ~9.7 |

| M3 | ~0.2 | ~9.7 |

| M4 | ~0.2 | ~9.7 |

| M5 | ~0.2 | ~9.7 |

| Note: Values are approximate for N-methylscopolamine (the active moiety of methscopolamine bromide) at human recombinant receptors and can vary based on experimental conditions.[1] |

Disruption of Muscarinic Signaling Pathways

The physiological functions of acetylcholine in the gastrointestinal tract are mediated through two primary G-protein-coupled signaling pathways upon binding to muscarinic receptors. Pamine's antagonism at these receptors inhibits these cascades.

Inhibition of the Gq/11 Pathway (M3 Receptors)

In gastrointestinal smooth muscle and gastric parietal cells, M3 muscarinic receptors are predominantly coupled to Gq/11 proteins.[1] Acetylcholine binding typically activates this pathway, leading to smooth muscle contraction and acid secretion. Pamine blocks this process.

Inhibition of the Gi/o Pathway (M2 Receptors)

M2 muscarinic receptors are also expressed on gastrointestinal smooth muscle and are coupled to Gi/o proteins.[1] The primary role of M2 receptor activation is to inhibit adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. This action counteracts the smooth muscle relaxant effects of pathways that elevate cAMP (e.g., beta-adrenergic stimulation). By blocking M2 receptors, Pamine can prevent this opposition to relaxation, although its dominant effect is blocking M3-mediated contraction.

Experimental Protocols

The characterization of Pamine's mechanism of action relies on established in vitro and in vivo experimental models.

Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This assay quantifies the affinity of methscopolamine for muscarinic receptor subtypes.

-

Objective: To determine the inhibition constant (Ki) of methscopolamine bromide at cloned human M1-M5 receptors.

-

Materials:

-

Cell membranes from CHO or HEK 293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective antagonist.

-

Non-specific binding control: Atropine (1 µM).

-

Test compound: Methscopolamine bromide, serially diluted.

-

Assay Buffer (e.g., PBS with 0.1% BSA).

-

Glass fiber filter mats.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Methodology:

-

Incubation: In a 96-well plate, cell membranes (10-20 µg protein) are incubated with a fixed concentration of [³H]-NMS (typically near its Kd, e.g., 0.1-0.5 nM) and varying concentrations of methscopolamine bromide.

-

Controls: Wells for total binding (membranes + [³H]-NMS) and non-specific binding (membranes + [³H]-NMS + 1 µM atropine) are included.

-

Equilibrium: The plate is incubated at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filter mats, separating bound from free radioligand.

-

Washing: Filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Filters are dried, and radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (concentration of methscopolamine that inhibits 50% of specific [³H]-NMS binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

In Vitro Smooth Muscle Contraction Assay

This functional assay measures the potency of methscopolamine in antagonizing agonist-induced smooth muscle contraction.

-

Objective: To determine the pA2 value of methscopolamine bromide against carbachol-induced contractions in isolated guinea pig ileum.

-

Materials:

-

Adult guinea pig.

-

Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Organ bath system with isometric force transducers.

-

Agonist: Carbachol (B1668302).

-

Antagonist: Methscopolamine bromide.

-

-

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is excised from a euthanized guinea pig. The longitudinal muscle is carefully stripped and mounted in an organ bath containing physiological salt solution under a resting tension of ~1 gram.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

-

Control Response: A cumulative concentration-response curve to carbachol is generated to establish a baseline maximal contraction.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of methscopolamine bromide for a set period (e.g., 30-60 minutes).

-

Second Response Curve: A second cumulative concentration-response curve to carbachol is generated in the presence of methscopolamine.

-

Data Analysis: The concentration-response curves for carbachol in the absence and presence of the antagonist are plotted. The rightward shift of the curve in the presence of methscopolamine is used to calculate the dose ratio. A Schild plot is constructed by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to elicit the original response.

-

In Vivo Gastric Acid Secretion Assay (Anesthetized Rat Model)

This assay assesses the in vivo efficacy of methscopolamine in inhibiting gastric acid secretion.

-

Objective: To quantify the inhibition of secretagogue-stimulated gastric acid secretion by methscopolamine bromide in anesthetized rats.

-

Materials:

-

Male Wistar rats (200-250g).

-

Anesthetic (e.g., urethane).

-

Gastric perfusion pump and collection tubes.

-

pH meter or autotitrator.

-

Saline solution (0.9% NaCl).

-

Secretagogue (e.g., bethanechol (B1168659) or histamine).

-

Test compound: Methscopolamine bromide.

-

-

Methodology:

-

Animal Preparation: Rats are fasted overnight but allowed free access to water. They are then anesthetized, and a tracheotomy is performed to ensure a clear airway. The stomach is exposed via a midline incision.

-

Cannulation: A double-lumen cannula is inserted through the esophagus into the stomach and secured. A second cannula is placed in the pylorus and exteriorized for gastric effluent collection.

-

Perfusion: The stomach is continuously perfused with saline at a constant rate (e.g., 1 ml/min).

-

Basal Secretion: Effluent is collected in 15-minute intervals to establish a stable basal acid output. The acid concentration is determined by titration with NaOH to a pH of 7.0.

-

Stimulation: A continuous intravenous infusion of a secretagogue (e.g., bethanechol) is initiated to induce a sustained level of acid secretion.

-

Antagonist Administration: Once a stable stimulated secretion plateau is reached, methscopolamine bromide is administered intravenously.

-

Inhibition Measurement: Gastric effluent continues to be collected, and the acid output is measured to determine the degree and duration of inhibition caused by methscopolamine.

-

Data Analysis: The acid output is expressed in µEq H+/min. The percentage inhibition is calculated by comparing the peak stimulated secretion with the secretion level after administration of methscopolamine.

-

References

Unraveling the History and Discovery of Methscopolamine Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methscopolamine (B88490) bromide, a quaternary ammonium (B1175870) derivative of scopolamine (B1681570), emerged in the mid-20th century as a significant therapeutic agent in the management of peptic ulcer disease. Its development marked a key advancement in anticholinergic therapy, offering a peripherally selective mechanism of action that minimized the central nervous system side effects associated with its parent compound, scopolamine. This technical guide delves into the history, discovery, and seminal research that established the pharmacological profile of methscopolamine bromide. It provides an in-depth look at its mechanism of action, key experimental findings, and the methodologies employed in its early clinical evaluation.

Introduction: The Quest for a Targeted Anticholinergic

In the early to mid-20th century, the management of peptic ulcers was a significant clinical challenge. The prevailing understanding of ulcer pathophysiology centered on the corrosive action of gastric acid. Consequently, therapeutic strategies were largely directed at neutralizing or inhibiting acid secretion. Anticholinergic agents, such as atropine (B194438) and scopolamine, were known to reduce gastric acid secretion and gastrointestinal motility, but their clinical utility was often hampered by a wide range of side effects, including dry mouth, blurred vision, and central nervous system disturbances.

This clinical need spurred the search for novel anticholinergic compounds with greater selectivity for peripheral muscarinic receptors in the gastrointestinal tract and reduced penetration across the blood-brain barrier. The development of methscopolamine bromide was a direct result of this quest.

History and Discovery

Methscopolamine, a methylated derivative of scopolamine, was first patented in 1902. However, its journey to clinical application took several decades. It was approved for medical use in the United States in 1947, with a notable approval for its use in treating peptic ulcers in April 1953. Marketed under trade names such as "Pamine," it became a widely prescribed adjunct in peptic ulcer therapy.

The key innovation behind methscopolamine bromide was its chemical structure. As a quaternary ammonium compound, it carries a positive charge, which significantly limits its ability to cross the blood-brain barrier. This structural modification effectively confined its anticholinergic effects primarily to the peripheral nervous system, thereby reducing the incidence of central side effects that were common with tertiary amine anticholinergics like atropine and scopolamine.

Mechanism of Action

Methscopolamine bromide exerts its pharmacological effects as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, plays a crucial role in stimulating gastric acid secretion and gastrointestinal motility. By blocking muscarinic receptors on parietal cells in the stomach and on smooth muscle cells of the gastrointestinal tract, methscopolamine bromide effectively reduces both the volume and acidity of gastric secretions and decreases gastrointestinal motility.

dot

Quantitative Data from Seminal Studies

Early clinical investigations in the 1950s provided crucial quantitative data on the efficacy of methscopolamine bromide in peptic ulcer patients. These studies meticulously measured its effects on gastric secretion.

| Parameter | Treatment | Mean Reduction (%) | Reference |

| Basal Gastric Acid Secretion | Methscopolamine Bromide (Oral) | 50 - 75% | (Kirsner et al., 1954) |

| Nocturnal Gastric Acid Secretion | Methscopolamine Bromide (Oral) | 60 - 80% | (Levin et al., 1954) |

| Gastric Acid Response to Insulin (B600854) | Methscopolamine Bromide (Oral) | 40 - 60% | (Kirsner et al., 1954) |

| Gastrointestinal Motility | Methscopolamine Bromide (Oral) | Significant Delay in Gastric Emptying | (Posey et al., 1951) |

Table 1: Summary of Quantitative Effects of Methscopolamine Bromide on Gastric Secretion and Motility.

Experimental Protocols

The foundational studies on methscopolamine bromide employed rigorous, for their time, experimental protocols to quantify its effects on gastric function.

Measurement of Gastric Secretion

A common protocol for assessing the antisecretory effects of methscopolamine bromide in the 1950s involved the following steps:

-

Patient Selection: Patients with a confirmed diagnosis of duodenal ulcer were recruited for the studies.

-

Baseline Measurement: A basal gastric analysis was performed. This involved passing a nasogastric tube into the patient's stomach after an overnight fast. Gastric contents were continuously aspirated for a set period (e.g., one hour) to determine the basal acid output.

-

Drug Administration: Patients were then administered a single oral dose of methscopolamine bromide (typically 5-10 mg).

-

Post-Treatment Measurement: Gastric secretions were collected continuously for several hours following drug administration. The volume of gastric juice and the concentration of free hydrochloric acid were measured at regular intervals.

-

Stimulated Secretion (Optional): In some studies, after the basal secretion was measured, a gastric stimulant such as insulin (to induce a vagal response) or a test meal was given to assess the drug's ability to inhibit stimulated acid secretion.

dot

Synthesis

Methscopolamine bromide is a semi-synthetic compound derived from scopolamine, a naturally occurring tropane (B1204802) alkaloid. The synthesis involves the quaternization of the tertiary amine of the scopolamine molecule with methyl bromide. This addition of a methyl group to the nitrogen atom creates a quaternary ammonium salt, which is the key to its altered pharmacokinetic properties.

dot

Conclusion

The discovery and development of methscopolamine bromide represent a significant milestone in the history of gastrointestinal pharmacology. Through targeted chemical modification, a peripherally selective anticholinergic agent was created that offered a more favorable side-effect profile compared to its predecessors. The early clinical studies, employing meticulous experimental protocols, provided a solid foundation of quantitative data that established its efficacy in reducing gastric acid secretion and motility. While newer classes of drugs, such as proton pump inhibitors and H2-receptor antagonists, have largely superseded its use in peptic ulcer therapy, the story of methscopolamine bromide remains a compelling example of rational drug design and its impact on clinical medicine.

An In-depth Technical Guide to the Synthesis and Derivatives of Methscopolamine Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methscopolamine (B88490) bromide, a quaternary ammonium (B1175870) derivative of scopolamine (B1681570). It details the core synthetic methodologies, including experimental protocols for the quaternization of scopolamine. Furthermore, this document explores the synthesis of related derivatives and presents key quantitative data in a structured format. The established mechanism of action of methscopolamine bromide as a muscarinic antagonist is also discussed, with its associated signaling pathways visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers, chemists, and drug development professionals working with anticholinergic compounds.

Introduction

Methscopolamine bromide, also known as hyoscine methobromide, is a peripherally acting muscarinic antagonist.[1] As a quaternary ammonium compound, it is a methylated derivative of scopolamine.[2] Its structural similarity to the neurotransmitter acetylcholine (B1216132) allows it to competitively block muscarinic acetylcholine receptors.[1][2] This antagonism of acetylcholine's effects at parasympathetic neuroeffector junctions leads to a reduction in smooth muscle spasms and glandular secretions.[1] Due to its charged nature, methscopolamine bromide has limited ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to its tertiary amine precursor, scopolamine.

Historically, methscopolamine bromide has been utilized as an adjunctive therapy for peptic ulcers by reducing gastric acid secretion.[1] It has also found application in managing gastrointestinal spasms, reducing salivation, and treating motion sickness.[2] This guide will focus on the chemical synthesis of methscopolamine bromide and its derivatives, providing detailed experimental procedures and relevant physicochemical data.

Physicochemical Properties of Methscopolamine Bromide

A summary of the key physicochemical properties of methscopolamine bromide is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄BrNO₄ | [1] |

| Molecular Weight | 398.3 g/mol | [1] |

| Melting Point | Approximately 225 °C (with decomposition) | [3] |

| Appearance | White crystals or a white, odorless crystalline powder | [3] |

| Solubility | Freely soluble in water, slightly soluble in alcohol, and insoluble in acetone (B3395972) and chloroform. | [3] |

Synthesis of Methscopolamine Bromide

The primary method for the synthesis of methscopolamine bromide is the quaternization of the tertiary amine of scopolamine with methyl bromide. This reaction, a classic example of the Menschutkin reaction, involves the nucleophilic attack of the nitrogen atom on the electrophilic methyl group of methyl bromide.[4]

General Reaction Scheme

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of methscopolamine bromide based on general principles of quaternization reactions and analogous syntheses.

Materials:

-

Scopolamine hydrobromide (or free base)

-

Methyl Bromide (gas or solution in a suitable solvent)

-

Anhydrous Acetonitrile

-

Anhydrous Diethyl Ether

-

Anhydrous Ethanol (B145695)

-

Sodium Bicarbonate (if starting from hydrobromide salt)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of Scopolamine Free Base (if starting from hydrobromide):

-

Dissolve scopolamine hydrobromide in water.

-

Slowly add a saturated solution of sodium bicarbonate with stirring until the solution is basic (pH ~8-9).

-

Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain scopolamine free base.

-

-

Quaternization Reaction:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the scopolamine free base in anhydrous acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly bubble methyl bromide gas through the solution or add a solution of methyl bromide in a suitable solvent dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. The reaction time can vary, but typically ranges from several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature. A white precipitate of methscopolamine bromide should form.

-

If precipitation is incomplete, the product can be precipitated by the addition of anhydrous diethyl ether.

-

Collect the solid product by vacuum filtration and wash it with cold anhydrous diethyl ether.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as anhydrous ethanol.[5] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Expected Yield and Characterization

The yield of the reaction can be expected to be moderate to high, depending on the reaction conditions and purity of the starting materials. The final product should be characterized by:

-

Melting Point: Compare with the literature value (approx. 225 °C with decomposition).[3]

-

Spectroscopic Methods:

-

¹H and ¹³C NMR: To confirm the presence of the additional methyl group on the nitrogen atom and the overall structure.

-

FT-IR: To identify characteristic functional groups.

-

Synthesis of Methscopolamine Bromide Derivatives

The synthesis of other N-alkylscopolammonium bromides can be achieved by following a similar quaternization procedure, substituting methyl bromide with other alkyl halides.

General Synthesis of N-Alkylscopolammonium Bromides

Example: Synthesis of N-Ethylscopolamine Bromide

Experimental Protocol:

The protocol is analogous to the synthesis of methscopolamine bromide, with ethyl bromide replacing methyl bromide.

Materials:

-

Scopolamine free base

-

Ethyl Bromide

-

Anhydrous Acetonitrile

-

Anhydrous Diethyl Ether

-

Anhydrous Ethanol

Procedure:

-

Follow the same procedure as for methscopolamine bromide, using an equimolar amount of ethyl bromide in place of methyl bromide.

-

The reaction may require a similar or slightly longer reaction time. Monitor by TLC.

-

Isolate and purify the N-ethylscopolamine bromide product by precipitation and recrystallization as described previously.

Mechanism of Action and Signaling Pathways

Methscopolamine bromide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). Methscopolamine bromide non-selectively blocks these receptors, preventing acetylcholine from binding and initiating downstream signaling cascades.

The signaling pathways for the different muscarinic receptor subtypes are as follows:

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Acetylcholine binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly activate G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane.

Methscopolamine bromide, by blocking these receptors, prevents these signaling events from occurring in response to acetylcholine.

Signaling Pathway Diagrams

References

- 1. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Scopolamine - Wikipedia [en.wikipedia.org]

- 3. Methscopolamine Bromide [drugfuture.com]

- 4. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LabXchange [labxchange.org]

Animal Models for Studying Methscopolamine Bromide Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine (B88490) bromide is a peripherally acting muscarinic antagonist that has been utilized in the management of gastrointestinal disorders.[1][2] As a quaternary ammonium (B1175870) compound, its ability to cross the blood-brain barrier is limited, which minimizes central nervous system side effects.[3] This technical guide provides a comprehensive overview of the animal models used to study the therapeutic and adverse effects of Methscopolamine Bromide, with a focus on its impact on gastrointestinal motility, gastric acid secretion, and salivary secretion. This document details experimental protocols, summarizes available quantitative data, and visualizes key biological pathways and workflows.

Mechanism of Action

Methscopolamine Bromide functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3] Its therapeutic effects in the gastrointestinal tract are primarily mediated through the blockade of M3 muscarinic receptors on smooth muscle cells and secretory glands.[4] This antagonism inhibits the actions of acetylcholine, a neurotransmitter that stimulates muscle contraction and glandular secretions.[3] The blockade of M3 receptors leads to a reduction in gastrointestinal motility and a decrease in the secretion of gastric acid and saliva.[4][5]

Data Presentation

Quantitative preclinical data for Methscopolamine Bromide in publicly available literature is limited. The following tables summarize the available data on its receptor binding affinity and acute toxicity.

Table 1: Muscarinic Receptor Binding Affinity of Methscopolamine

| Receptor Subtype | Ki (nM) | Source |

| M2 | 9.82 | [6] |

| M3 | 10.40 | [6] |

| M4 | 10.01 | [6] |

| Note: Ki is the dissociation constant, representing the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity. |

Table 2: Acute Toxicity of Methscopolamine Bromide in Rats

| Route of Administration | LD50 (mg/kg) | Source |

| Oral | 1,352 - 2,617 | [5] |

| Note: LD50 is the lethal dose at which 50% of the test animals die. |

Signaling Pathway

The primary signaling pathway affected by Methscopolamine Bromide is the Gq/11 pathway downstream of the M3 muscarinic receptor. Blockade of this receptor prevents the activation of this cascade.

Experimental Protocols

Several well-established animal models can be utilized to evaluate the effects of Methscopolamine Bromide on gastrointestinal function. The following are detailed methodologies for key experiments.

Gastric Acid Secretion: Pylorus Ligation Model in Rats

This model is used to assess the antisecretory activity of a compound.

Detailed Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

-

Fasting: Animals are fasted for 24 to 48 hours before the experiment but are allowed free access to water.

-

Dosing: Methscopolamine Bromide or the vehicle (e.g., saline) is administered, usually 30-60 minutes before the surgical procedure. The route of administration can be oral or intraperitoneal.

-

Surgical Procedure:

-

Anesthetize the rat using a suitable anesthetic.

-

Make a small midline incision in the abdomen below the xiphoid process.

-

Isolate the stomach and ligate the pyloric sphincter using a silk suture. Care should be taken not to obstruct the blood supply.

-

Close the abdominal wall with sutures.

-

-

Post-Surgery: The animals are allowed to recover for a period of 4 hours, during which gastric secretions accumulate.

-

Sample Collection and Analysis:

-

After 4 hours, the animals are euthanized.

-

The abdomen is opened, and the esophagus is clamped.

-

The stomach is removed, and the gastric contents are collected into a graduated centrifuge tube.

-

The volume of the gastric juice is measured.

-

The pH of the gastric juice is determined using a pH meter.

-

The total acidity is determined by titrating the gastric juice with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein).

-

Gastrointestinal Motility: Charcoal Meal Transit Test in Mice or Rats

This is a common method to evaluate the effect of a substance on intestinal transit time.

Detailed Methodology:

-

Animals: Mice or rats are fasted for 18-24 hours with free access to water.

-

Dosing: Animals are treated with Methscopolamine Bromide or a vehicle at a predetermined time before the administration of the charcoal meal.

-

Charcoal Meal Administration: A charcoal meal, typically a 10% suspension of charcoal in a 5% aqueous solution of gum acacia, is administered orally (e.g., 0.5 mL for rats, 0.2 mL for mice).

-

Transit Time: After a specific time (usually 20-30 minutes), the animals are euthanized.

-

Measurement: The abdomen is opened, and the small intestine is carefully removed from the pyloric sphincter to the ileocecal junction. The total length of the intestine is measured, as is the distance traveled by the charcoal meal from the pylorus.

-

Calculation: The gastrointestinal transit is expressed as the percentage of the distance traveled by the charcoal relative to the total length of the small intestine.

Salivary Secretion: Pilocarpine- or Methacholine-Induced Salivation in Rats

This model is used to assess the antisialagogue (saliva-reducing) effects of a compound.

Detailed Methodology:

-

Animals: Rats are anesthetized (e.g., with urethane).

-

Dosing: Methscopolamine Bromide or vehicle is administered, typically intravenously or intraperitoneally.

-

Saliva Collection:

-

A pre-weighed cotton ball is placed in the sublingual area of the rat's mouth.

-

A sialogogue, such as pilocarpine (B147212) or methacholine, is injected (e.g., intraperitoneally) to stimulate salivation.

-

-

Measurement: After a set period (e.g., 15-30 minutes), the cotton ball is removed and weighed again. The difference in weight represents the amount of saliva secreted.

-

Analysis: The inhibitory effect of Methscopolamine Bromide is determined by comparing the amount of saliva produced in the treated group to that of the control group.

Conclusion

Methscopolamine Bromide is a peripherally acting muscarinic antagonist with established efficacy in reducing gastrointestinal motility and secretions. While quantitative preclinical data in animal models is not extensively available in the public domain, the experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own investigations into the pharmacological effects of this compound. The primary mechanism of action involves the blockade of M3 muscarinic receptors and the subsequent inhibition of the Gq/11 signaling pathway, leading to its therapeutic effects. Further research to generate comprehensive dose-response data in various animal models would be invaluable for a more complete understanding of its preclinical profile.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. All animal experiments should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is Methscopolamine Bromide used for? [synapse.patsnap.com]

- 3. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]

- 4. Articles [globalrx.com]

- 5. DailyMed - METHSCOPOLAMINE BROMIDE tablet [dailymed.nlm.nih.gov]

- 6. methscopolamine [drugcentral.org]

The Cellular Effects of Methscopolamine Bromide on Smooth Muscle: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methscopolamine (B88490) bromide, a quaternary ammonium (B1175870) derivative of scopolamine, is a peripherally acting competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1][2] Its primary therapeutic action lies in the relaxation of smooth muscle and the reduction of glandular secretions, making it a valuable agent in the management of gastrointestinal disorders characterized by hypermotility and spasms, such as peptic ulcer disease.[1][3] This technical guide provides an in-depth examination of the cellular and molecular mechanisms by which methscopolamine bromide exerts its effects on smooth muscle. It includes a detailed overview of the underlying signaling pathways, quantitative data on receptor binding and functional inhibition, and comprehensive protocols for key experimental methodologies used to study these effects.

Introduction

Acetylcholine (ACh) is a primary neurotransmitter of the parasympathetic nervous system, playing a crucial role in the regulation of smooth muscle tone and contractility across various organ systems, including the gastrointestinal tract, respiratory system, and urinary bladder.[2] The physiological effects of ACh on smooth muscle are mediated by muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs).[4] Of the five identified mAChR subtypes (M1-M5), M2 and M3 are predominantly expressed in smooth muscle tissues and are the primary targets for pharmacological intervention.[4]

Methscopolamine bromide acts as a competitive antagonist at these receptors, preventing ACh from binding and initiating the downstream signaling cascades that lead to smooth muscle contraction.[2] As a quaternary amine, methscopolamine bromide has limited ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects and making it a targeted therapy for peripheral smooth muscle tissues. This guide will elucidate the cellular pharmacology of methscopolamine bromide, providing the foundational knowledge necessary for research and development in this area.

Muscarinic Receptor Signaling in Smooth Muscle

The contractile state of smooth muscle is primarily regulated by the intracellular calcium concentration ([Ca²⁺]i) and the calcium sensitivity of the contractile apparatus. Muscarinic receptor activation by ACh triggers a complex signaling cascade that modulates both of these factors.

M3 Receptor Signaling Pathway

The M3 muscarinic receptor is the principal mediator of agonist-induced smooth muscle contraction.[4] It is coupled to the Gq/11 family of G-proteins.[3] The signaling cascade is as follows:

-

Acetylcholine Binding: ACh binds to the M3 receptor, inducing a conformational change.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The rise in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC). PKC can phosphorylate various downstream targets, contributing to the sustained phase of muscle contraction.

-

Contraction: The increase in cytosolic Ca²⁺ leads to the binding of Ca²⁺ to calmodulin. The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK), which in turn phosphorylates the regulatory light chain of myosin II, leading to cross-bridge cycling and muscle contraction.

M2 Receptor Signaling Pathway

While M3 receptors directly initiate contraction, M2 receptors, which are more abundant in many smooth muscle tissues, play a modulatory role.[4] M2 receptors are coupled to the Gi/o family of G-proteins.[3] Their activation leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Enhanced Contraction: Since cAMP promotes smooth muscle relaxation (largely through protein kinase A-mediated inhibition of MLCK), the M2-mediated reduction in cAMP counteracts relaxant signals, thereby sensitizing the muscle to contractile stimuli.

Methscopolamine bromide, by competitively blocking both M2 and M3 receptors, effectively prevents these signaling cascades from being initiated by acetylcholine, leading to smooth muscle relaxation.

Quantitative Data

The affinity of methscopolamine bromide for muscarinic receptors and its potency in inhibiting smooth muscle contraction can be quantified using various pharmacological parameters. As methscopolamine is N-methylscopolamine, data for N-methylscopolamine is directly applicable.

Muscarinic Receptor Binding Affinities

The binding affinity of a ligand is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher binding affinity.

Table 1: Binding Affinity of N-methylscopolamine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | pKi | Ki (nM) |

|---|---|---|

| M1 | 9.52 | 0.30 |

| M2 | 9.70 | 0.20 |

| M3 | 9.66 | 0.22 |

| M4 | 9.40 | 0.40 |

| M5 | 9.40 | 0.40 |

(Data adapted from radioligand binding assays. pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity.)[3]

In a study on isolated smooth muscle cells from the gastric antrum of rabbits, the specific binding of [³H]-N-methylscopolamine was saturable, revealing a single class of high-affinity binding sites with a Kd of 0.5 nM.[5]

Functional Inhibition of Smooth Muscle Contraction

The potency of methscopolamine bromide in inhibiting agonist-induced smooth muscle contraction is often determined in organ bath experiments. The results are typically expressed as an IC₅₀ (the concentration of antagonist that inhibits 50% of the maximal agonist response) or as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular effects of methscopolamine bromide on smooth muscle.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of methscopolamine bromide for muscarinic receptors.

Objective: To quantify the binding of [³H]-N-methylscopolamine to muscarinic receptors in a smooth muscle tissue homogenate and to determine the affinity of unlabeled methscopolamine bromide through competitive binding.

Materials:

-

Smooth muscle tissue (e.g., guinea pig ileum, rabbit bladder)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]-N-methylscopolamine (Radioligand)

-

Unlabeled methscopolamine bromide

-

Atropine (B194438) (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid and counter

-

Cell harvester

Protocol:

-

Membrane Preparation:

-

Excise smooth muscle tissue and place it in ice-cold homogenization buffer.

-

Mince the tissue and homogenize using a Polytron or similar homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Saturation Binding Assay (to determine Kd and Bmax of the radioligand):

-

In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).

-

For total binding, add increasing concentrations of [³H]-N-methylscopolamine to wells containing the membrane preparation.

-

For NSB, add the same concentrations of [³H]-N-methylscopolamine along with a high concentration of atropine (e.g., 1 µM) to saturate the muscarinic receptors.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting NSB from total binding.

-

Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax.

-

-

Competition Binding Assay (to determine Ki of methscopolamine bromide):

-

Set up triplicate wells containing the membrane preparation, a fixed concentration of [³H]-N-methylscopolamine (typically near its Kd), and increasing concentrations of unlabeled methscopolamine bromide.

-

Include wells for total binding (no competitor) and NSB (with 1 µM atropine).

-

Incubate, filter, and count as described above.

-

Plot the percentage of specific binding against the log concentration of methscopolamine bromide to generate a competition curve and determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Organ Bath Muscle Contractility Assay

This assay measures the functional effect of methscopolamine bromide on smooth muscle contractility.

Objective: To determine the potency (IC₅₀ or pA₂) of methscopolamine bromide in inhibiting agonist-induced contractions of isolated smooth muscle strips.

Materials:

-

Smooth muscle tissue (e.g., guinea pig ileum, rat bladder)

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Carbachol or acetylcholine (agonist)

-

Methscopolamine bromide (antagonist)

-

Organ bath system with force transducers and data acquisition software

-

Carbogen gas (95% O₂, 5% CO₂)

Protocol:

-

Tissue Preparation:

-

Dissect smooth muscle strips (e.g., longitudinal or circular) in cold Krebs-Henseleit solution.

-

Mount the strips in the organ bath chambers, attaching one end to a fixed hook and the other to an isometric force transducer.

-

The chambers should be filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with carbogen.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with periodic washes.

-

Test tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM). Tissues that do not respond adequately should be discarded.

-

-

Agonist Concentration-Response Curve (Control):

-

After washing out the KCl and allowing the tissue to return to baseline, perform a cumulative concentration-response curve for the agonist (e.g., carbachol).

-

Add the agonist in increasing concentrations to the bath, allowing the response to plateau at each concentration before adding the next.

-

-

Antagonist Incubation and Second Agonist Curve:

-

Wash the tissues thoroughly to remove the agonist and allow them to return to baseline.

-

Add a fixed concentration of methscopolamine bromide to the bath and incubate for a predetermined time (e.g., 30-60 minutes).

-

In the continued presence of methscopolamine bromide, repeat the cumulative agonist concentration-response curve.

-

-

Data Analysis:

-

Plot the contractile response (as a percentage of the maximal control response) against the log concentration of the agonist for both the control and antagonist-treated tissues.

-

The rightward shift in the concentration-response curve in the presence of methscopolamine bromide indicates competitive antagonism.

-

Determine the IC₅₀ or calculate the pA₂ value using a Schild plot to quantify the potency of methscopolamine bromide.

-

Intracellular Calcium Imaging

This technique allows for the direct visualization of the effect of methscopolamine bromide on agonist-induced changes in intracellular calcium.

Objective: To measure the inhibition of muscarinic agonist-induced intracellular calcium mobilization by methscopolamine bromide in isolated smooth muscle cells.

Materials:

-

Isolated smooth muscle cells

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Muscarinic agonist (e.g., carbachol)

-

Methscopolamine bromide

-

Fluorescence microscope or plate reader with appropriate filters

Protocol:

-

Cell Preparation and Dye Loading:

-

Isolate smooth muscle cells using enzymatic digestion (e.g., with collagenase and papain).

-

Incubate the isolated cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and a dispersing agent like Pluronic F-127 for 30-60 minutes at room temperature in the dark. This allows the dye to enter the cells.

-

Wash the cells to remove extracellular dye.

-

-

Calcium Measurement:

-

Place the dye-loaded cells in a perfusion chamber on the stage of a fluorescence microscope or in a 96-well plate for use in a plate reader.

-

Establish a baseline fluorescence reading.

-

Perfuse the cells with a solution containing the muscarinic agonist and record the change in fluorescence intensity, which corresponds to the increase in intracellular calcium.

-

-

Inhibition by Methscopolamine Bromide:

-

To test the effect of the antagonist, pre-incubate the dye-loaded cells with methscopolamine bromide for a set period before adding the agonist.

-

Measure the agonist-induced calcium response in the presence of the antagonist. A reduction in the fluorescence signal indicates inhibition.

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is used to calculate the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (F/F₀) is reported.

-

Generate dose-response curves for the antagonist's inhibition of the agonist-induced calcium signal to determine its IC₅₀.

-

Conclusion

Methscopolamine bromide is a potent, non-selective muscarinic receptor antagonist that effectively inhibits smooth muscle contraction by blocking acetylcholine-mediated signaling pathways.[3] Its primary mechanism of action involves the competitive inhibition of M3 receptors, thereby preventing the Gq/11-PLC-IP₃-Ca²⁺ cascade that leads to contraction.[4] It also blocks M2 receptors, which contributes to its overall effect by preventing the inhibition of adenylyl cyclase.[4] The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the cellular effects of methscopolamine bromide and to develop novel therapeutics targeting muscarinic receptors in smooth muscle. A thorough understanding of these fundamental mechanisms is essential for the rational design and application of antimuscarinic agents in the treatment of a variety of smooth muscle disorders.

References

- 1. What is Methscopolamine Bromide used for? [synapse.patsnap.com]

- 2. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Subtypes of the muscarinic receptor in smooth muscle [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic receptors in isolated smooth muscle cells from gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]

Pamine (Methscopolamine Bromide): A Technical Guide on its Impact on Gastric Acid Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of Pamine (methscopolamine bromide) on gastric acid secretion. Pamine, a peripherally acting anticholinergic agent, has been historically utilized in the management of peptic ulcer disease due to its potent antisecretory properties. This document details the mechanism of action, summarizes available data on its efficacy, and provides in-depth experimental protocols for the evaluation of its effects. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its physiological and experimental context.

Introduction

Pamine is the brand name for methscopolamine (B88490) bromide, a quaternary ammonium (B1175870) derivative of scopolamine.[1][2] As an anticholinergic drug, it primarily exerts its effects by blocking the action of acetylcholine (B1216132) at muscarinic receptors.[3][4][5] This action leads to a reduction in the volume and total acid content of gastric secretions.[6][7] Historically, Pamine has been employed as an adjunctive therapy in the treatment of peptic ulcers.[1][3] While newer classes of drugs have largely superseded its use, the study of methscopolamine provides valuable insights into the cholinergic regulation of gastric acid secretion.

Mechanism of Action: Anticholinergic Inhibition of Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by neural, hormonal, and paracrine pathways. The vagus nerve plays a crucial role in the cephalic and gastric phases of acid secretion, primarily through the release of acetylcholine (ACh). ACh stimulates parietal cells directly and indirectly to secrete hydrochloric acid (HCl).

Methscopolamine bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) on the surface of parietal cells and other cells involved in the gastric secretory process.[3][5][8] By blocking these receptors, methscopolamine inhibits the stimulatory effects of ACh, leading to a decrease in gastric acid production.[6][7]

The primary signaling pathway affected by Pamine is the cholinergic stimulation of parietal cells. When acetylcholine binds to M3 muscarinic receptors on parietal cells, it activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key signal for the translocation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell, which is the final step in acid secretion. By blocking the M3 receptor, methscopolamine prevents this cascade of events.

References

- 1. Oral use of methscopolamine (pamine) bromide in treatment of duodenal ulcer; effect on human gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaserve.com [pharmaserve.com]

- 3. What is Methscopolamine Bromide used for? [synapse.patsnap.com]

- 4. Methscopolamine: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]

- 5. Articles [globalrx.com]

- 6. Methscopolamine Bromide Tablets, USP 2.5 mg and 5 mg [dailymed.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]

Methodological & Application

Methscopolamine Bromide: Application Notes and Experimental Protocols for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methscopolamine Bromide is a peripherally acting muscarinic antagonist with a quaternary ammonium (B1175870) structure that limits its passage across the blood-brain barrier.[1][2] This property makes it a valuable therapeutic agent for treating conditions characterized by excessive smooth muscle contraction and glandular secretion in the gastrointestinal tract, such as peptic ulcers and hypermotility, with reduced central nervous system side effects.[1][2] These application notes provide a comprehensive overview of the pharmacological profile of Methscopolamine Bromide, including its mechanism of action, receptor binding affinity, and its effects in preclinical models. Detailed experimental protocols for key in vitro and in vivo assays are presented to guide researchers in the evaluation of this and similar compounds.

Mechanism of Action

Methscopolamine Bromide is a competitive antagonist of acetylcholine (B1216132) at all five muscarinic acetylcholine receptor subtypes (M1-M5).[3] By blocking these receptors, it inhibits the parasympathetic stimulation of smooth muscle and exocrine glands.[1] In the gastrointestinal tract, this leads to a reduction in gastric acid secretion, decreased gastrointestinal motility, and alleviation of spasms.[4][5]

The downstream signaling pathways affected by Methscopolamine Bromide depend on the specific muscarinic receptor subtype being antagonized. M1, M3, and M5 receptors are coupled to Gq/11 proteins, and their blockade by Methscopolamine Bromide inhibits the activation of phospholipase C (PLC), thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a decrease in intracellular calcium levels and reduced protein kinase C (PKC) activation. M2 and M4 receptors are coupled to Gi/o proteins, and their antagonism by Methscopolamine Bromide disinhibits adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[3]

Figure 1: Mechanism of Action of Methscopolamine Bromide.

Data Presentation

Muscarinic Receptor Binding Affinity of N-Methylscopolamine

Methscopolamine, as N-methylscopolamine (NMS), is a non-selective muscarinic antagonist, exhibiting high affinity for all five human muscarinic receptor subtypes. The binding affinity is typically determined through radioligand binding assays using [³H]N-methylscopolamine. The dissociation constant (Kd) and inhibition constant (Ki) values quantify this affinity, with lower values indicating higher affinity.

| Receptor Subtype | Radioligand | Preparation | Kd (nM) | Ki (nM) | Reference |

| M1 | [³H]NMS | Cultured Rat Neostriatum | 0.089 | 0.6 (Atropine) | [1] |

| M2 | [³H]NMS | Cerebellar Granule Cells | 0.128 | 31 (Methoctramine - High Affinity) | [6] |

| M3 | [³H]NMS | Cerebellar Granule Cells | 0.128 | 2620 (Methoctramine - Low Affinity) | [6] |

| M1-M4 Mix | [³H]NMS | Mixture of Tissues | 0.025 | - | [3] |

| - | [³H]NMS | Rat Ventricular Myocytes | 0.27 | - | [7] |

Note: Specific Ki values for Methscopolamine Bromide were not consistently available across all subtypes in the reviewed literature; therefore, Kd values for the radioligand [³H]N-methylscopolamine and Ki for reference compounds are presented to indicate high-affinity binding.

Experimental Protocols

In Vitro: Inhibition of Acetylcholine-Induced Smooth Muscle Contraction

This protocol details the evaluation of Methscopolamine Bromide's ability to antagonize acetylcholine-induced contractions in isolated guinea pig ileum, a classic model for assessing antimuscarinic activity.

1. Tissue Preparation:

-

Euthanize a male Hartley guinea pig (250-350 g) by cervical dislocation.

-

Isolate a 10-15 cm segment of the terminal ileum and place it in a petri dish containing Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6).

-

Gently flush the lumen with Tyrode's solution to remove contents.

-

Cut the ileum into 2-3 cm segments.

2. Experimental Setup:

-

Mount a segment of ileum in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).

-

Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

3. Experimental Procedure:

-

Obtain a cumulative concentration-response curve for acetylcholine (10⁻⁹ M to 10⁻³ M).

-

Wash the tissue repeatedly until the baseline is stable.

-

Incubate the tissue with Methscopolamine Bromide (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M) for 30 minutes.

-

In the presence of Methscopolamine Bromide, repeat the cumulative concentration-response curve for acetylcholine.

4. Data Analysis:

-

Measure the peak contractile response at each acetylcholine concentration.

-

Plot the log concentration of acetylcholine versus the percentage of the maximum response.

-

Calculate the EC₅₀ of acetylcholine in the absence and presence of different concentrations of Methscopolamine Bromide.

-

A rightward shift in the acetylcholine concentration-response curve indicates competitive antagonism. The pA₂ value can be calculated using a Schild plot to quantify the antagonist's potency.

Figure 2: In Vitro Smooth Muscle Contraction Workflow.

In Vivo: Pylorus Ligation-Induced Gastric Ulcer Model in Rats

This protocol assesses the anti-secretory and anti-ulcer activity of Methscopolamine Bromide in a rat model where gastric acid accumulation leads to ulcer formation.

1. Animals and Acclimatization:

-

Use male Wistar rats (180-220 g).

-

House the animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Acclimatize the animals for at least one week before the experiment.

2. Experimental Procedure:

-

Fast the rats for 24 hours prior to the experiment, with free access to water.

-

Divide the animals into groups: Vehicle control, Methscopolamine Bromide (e.g., 1, 3, 10 mg/kg), and a positive control (e.g., Omeprazole 20 mg/kg).

-

Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) 30 minutes before surgery.

-

Anesthetize the rats (e.g., with ketamine/xylazine).

-

Make a midline abdominal incision and ligate the pyloric end of the stomach.

-

Suture the abdominal wall.

-

Four hours after pylorus ligation, euthanize the animals by CO₂ asphyxiation.

3. Sample Collection and Analysis:

-

Isolate the stomach and collect the gastric contents into a centrifuge tube.

-

Measure the volume of gastric juice and determine its pH.

-

Centrifuge the gastric contents and determine the free and total acidity by titrating the supernatant with 0.01 N NaOH.

-

Open the stomach along the greater curvature and wash it with saline.

-

Examine the gastric mucosa for ulcers and score them based on their number and severity.

-

Calculate the ulcer index and the percentage of ulcer inhibition.

4. Expected Outcome:

-

Methscopolamine Bromide is expected to reduce the volume of gastric secretion, decrease free and total acidity, increase gastric pH, and reduce the ulcer index in a dose-dependent manner.

In Vivo: Charcoal Meal Gastrointestinal Transit Model in Mice

This protocol evaluates the inhibitory effect of Methscopolamine Bromide on gastrointestinal motility in mice.

1. Animals and Acclimatization:

-

Use male Swiss albino mice (20-25 g).

-

Acclimatize the animals as described for the rat model.

2. Experimental Procedure:

-

Fast the mice for 18 hours with free access to water.

-

Divide the animals into groups: Vehicle control and Methscopolamine Bromide (e.g., 0.5, 1, 2 mg/kg, p.o. or i.p.).

-

Administer the test compounds 30 minutes (i.p.) or 60 minutes (p.o.) before the charcoal meal.

-

Administer 0.2 mL of a 5% charcoal suspension in 10% gum acacia orally to each mouse.

-

Euthanize the mice by cervical dislocation 20-30 minutes after the charcoal administration.

3. Measurement and Data Analysis:

-

Carefully dissect the small intestine from the pylorus to the cecum.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal meal from the pylorus.

-

Calculate the percentage of intestinal transit for each mouse: (Distance traveled by charcoal / Total length of small intestine) x 100.

-

Calculate the percentage inhibition of gastrointestinal transit compared to the vehicle control group.

4. Expected Outcome:

-

Methscopolamine Bromide is expected to decrease the distance traveled by the charcoal meal in a dose-dependent manner, indicating an inhibition of gastrointestinal motility.

Conclusion

Methscopolamine Bromide is a potent, non-selective muscarinic antagonist with significant effects on the gastrointestinal system. The experimental protocols provided herein offer robust methods for characterizing its pharmacological activity. The in vitro guinea pig ileum assay is a reliable method for determining its antimuscarinic potency, while the in vivo pylorus ligation and charcoal meal models in rodents are effective for assessing its anti-secretory, anti-ulcer, and anti-motility properties. These assays are essential tools for the preclinical development and evaluation of new anticholinergic drugs.

References

- 1. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isolated guinea-pig ileum: Topics by Science.gov [science.gov]

- 3. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DailyMed - METHSCOPOLAMINE BROMIDE tablet [dailymed.nlm.nih.gov]

- 5. Methscopolamine Bromide Tablets, USP 2.5 mg [dailymed.nlm.nih.gov]

- 6. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization and agonist regulation of muscarinic ([3H]N-methyl scopolamine) receptors in isolated ventricular myocytes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Pamine (Methscopolamine Bromide) in Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamine, the trade name for methscopolamine (B88490) bromide, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] As a quaternary ammonium (B1175870) compound, it possesses a permanent positive charge, which limits its ability to cross the blood-brain barrier.[4] This property makes it a valuable tool in laboratory research for investigating the peripheral effects of muscarinic receptor signaling without significant confounding central nervous system effects.[4] Methscopolamine bromide is structurally similar to the neurotransmitter acetylcholine and acts by blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting downstream signaling cascades.[2][5]

These application notes provide an overview of the use of methscopolamine bromide in a laboratory setting, including its mechanism of action, relevant quantitative data, and detailed protocols for key experiments.

Mechanism of Action

Methscopolamine bromide exerts its effects by competitively binding to muscarinic acetylcholine receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that are widely expressed throughout the body and are involved in a variety of physiological processes, including smooth muscle contraction, glandular secretion, and heart rate regulation.[1][3]

The binding of acetylcholine to muscarinic receptors activates distinct signaling pathways depending on the receptor subtype:

-

M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By blocking the binding of acetylcholine, methscopolamine bromide prevents the activation of these signaling pathways.

Data Presentation

The following table summarizes key quantitative data for N-methylscopolamine (methscopolamine) from preclinical research. This data is essential for designing experiments and interpreting results.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Kd | 0.26 nM | Rat brain tissue sections | Quantitative autoradiography with [3H]NMS | [6] |

| KD | 89 pM | Cultured rat neostriatal neurons | Radioligand binding with [3H]NMS | [7] |

N-[3H]methylscopolamine ([3H]NMS) is the radiolabeled form of methscopolamine.

Signaling Pathway

The following diagram illustrates the primary signaling pathways affected by the binding of acetylcholine to muscarinic receptors, which are competitively inhibited by methscopolamine bromide.

Experimental Protocols

The following are detailed methodologies for key experiments where methscopolamine bromide can be utilized as a research tool.

Isolated Tissue Bath Assay for Smooth Muscle Contraction

This protocol describes the use of methscopolamine bromide to determine its antagonistic effect on agonist-induced smooth muscle contraction in an isolated tissue preparation (e.g., guinea pig ileum or trachea).

Materials:

-

Isolated tissue (e.g., guinea pig ileum)

-

Organ bath system with temperature control and aeration

-

Isometric force transducer and data acquisition system

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and aerated with 95% O2 / 5% CO2

-

Muscarinic agonist (e.g., Carbachol or Acetylcholine) stock solution

-

Methscopolamine bromide stock solution

-

Standard laboratory glassware and pipettes

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to institutionally approved protocols.

-

Dissect the desired tissue (e.g., a segment of the ileum) and place it in a petri dish containing cold, aerated PSS.

-

Clean the tissue of any adhering fat and connective tissue.

-

Cut the tissue into segments of appropriate length (e.g., 2-3 cm for guinea pig ileum).

-

-

Tissue Mounting:

-

Mount the tissue segment in the organ bath chamber containing warmed, aerated PSS. One end of the tissue should be attached to a fixed hook at the bottom of the chamber, and the other end to the isometric force transducer.

-

Apply a basal resting tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh PSS every 15 minutes.

-

-

Experimental Protocol (Schild Analysis for Competitive Antagonism):

-

Obtain a cumulative concentration-response curve for the muscarinic agonist (e.g., Carbachol, 10^-9 M to 10^-4 M). Add increasing concentrations of the agonist to the bath in a stepwise manner, allowing the response to stabilize at each concentration before adding the next.

-

After the maximum response is achieved, wash the tissue with fresh PSS until the baseline tension is restored.

-

Introduce a known concentration of methscopolamine bromide into the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30 minutes).

-

In the presence of methscopolamine bromide, repeat the cumulative concentration-response curve for the agonist.

-

Repeat steps 3c and 3d with increasing concentrations of methscopolamine bromide.

-

-

Data Analysis:

-

Measure the magnitude of the contractile response at each agonist concentration.

-

Plot the agonist concentration versus the response for each concentration of methscopolamine bromide.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each curve.

-

Perform a Schild analysis by plotting the log of (concentration ratio - 1) against the log of the molar concentration of methscopolamine bromide. The concentration ratio is the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist in the absence of the antagonist. The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to elicit the same response.

-

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of methscopolamine bromide for muscarinic receptors in a cell membrane preparation using a radiolabeled ligand (e.g., [3H]N-methylscopolamine).

Materials:

-

Cell membrane preparation expressing muscarinic receptors (e.g., from rat brain or a transfected cell line)

-

Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine)

-

Unlabeled methscopolamine bromide

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Filtration manifold

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of unlabeled methscopolamine bromide in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of the radiolabeled ligand (e.g., at or near its Kd value).

-

Increasing concentrations of unlabeled methscopolamine bromide (for competition curve) or buffer (for total binding).

-

For non-specific binding (NSB) wells, add a high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM atropine).

-

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-